molecular formula C15H16N2O B8522995 N-(2-Dimethylaminophenyl)benzamide

N-(2-Dimethylaminophenyl)benzamide

Cat. No.: B8522995
M. Wt: 240.30 g/mol
InChI Key: NRYBJBQVUBRDDZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name N-(2-dimethylaminophenyl)benzamide derives from its constitutional structure: a benzamide group (benzene ring attached to a carbonyl-amide moiety) linked to a phenyl ring substituted with a dimethylamino group at the ortho (2nd) position. The systematic naming follows these rules:

  • Parent chain : Benzamide (benzene carboxamide).
  • Substituent : A phenyl group modified by a dimethylamino (-N(CH₃)₂) group at the second position.
  • Connectivity : The amide nitrogen bonds to the 2-dimethylaminophenyl group.

The structural formula (Figure 1) highlights the planar benzamide core and the electron-rich dimethylamino substituent, which influences the compound’s solubility and reactivity.

Table 1: IUPAC Nomenclature and Structural Data
Property Value Source
IUPAC Name This compound
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
CAS Registry Number 360044-93-5

Alternative Naming Conventions and Registry Identifiers

This compound is recognized under multiple aliases in chemical literature and commercial catalogs:

  • Synonyms : this compound, Benzamide, N-[2-(dimethylamino)phenyl]-.
  • Registry Identifiers :
    • CAS No. : 360044-93-5
    • ChemSpider ID : Not explicitly listed in provided sources but searchable via molecular formula (C₁₅H₁₆N₂O).

The dimethylamino group’s position (2nd carbon of the phenyl ring) is critical for distinguishing this compound from isomers, such as N-(3-dimethylaminophenyl)benzamide or N-(4-dimethylaminophenyl)benzamide , which exhibit distinct physicochemical properties.

Molecular Formula and Constitutional Isomerism

The molecular formula C₁₅H₁₆N₂O confirms 15 carbon atoms, 16 hydrogens, 2 nitrogens, and 1 oxygen. Constitutional isomers of this compound arise from variations in:

  • Substituent position : Relocating the dimethylamino group to the 3rd or 4th position on the phenyl ring.
  • Amide connectivity : Attaching the benzamide group to the nitrogen of the dimethylamino moiety instead of the phenyl ring (though steric hindrance makes this less likely).
Table 2: Constitutional Isomerism in C₁₅H₁₆N₂O Derivatives
Isomer Type Structural Feature Example Compound
Positional Isomer Dimethylamino at 3rd position N-(3-dimethylaminophenyl)benzamide
Functional Group Isomer Amide bonded to dimethylamino Not observed in practice

The absence of reported functional group isomers underscores the stability of the N-phenylamide linkage in this structural framework.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-[2-(dimethylamino)phenyl]benzamide

InChI

InChI=1S/C15H16N2O/c1-17(2)14-11-7-6-10-13(14)16-15(18)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,16,18)

InChI Key

NRYBJBQVUBRDDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Property This compound N-(2,4-Dinitrophenyl)benzamide Nitazoxanide
Substituent 2-(dimethylamino)phenyl 2,4-dinitrophenyl 5-nitro-2-thiazolyl
Electronic Nature Electron-donating Electron-withdrawing Electron-withdrawing
Key Activity Potential H-bonding Antimicrobial Antiparasitic
Metabolic Stability Moderate (basic amine) Low (nitro groups) High (clinical use)

Preparation Methods

Classical Amidation via Acid Chloride and Amine Coupling

The most straightforward method involves reacting benzoyl chloride with 2-dimethylaminophenylamine in the presence of a base. This exothermic reaction typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran (THF), with triethylamine or pyridine neutralizing HCl byproducts . For example:

Benzoyl chloride+2-DimethylaminophenylamineBase, RTN-(2-Dimethylaminophenyl)benzamide\text{Benzoyl chloride} + \text{2-Dimethylaminophenylamine} \xrightarrow{\text{Base, RT}} \text{this compound}

Yields exceeding 90% are achievable under optimized conditions . A key advantage is scalability, as demonstrated in industrial protocols using aqueous NaOH to simplify purification .

Table 1: Representative Conditions for Acid Chloride Method

Reactant Ratios (Benzoyl Chloride:Amine)SolventBaseTemperatureYield
1:1.1THFEt₃N0–25°C92%
1:1H₂ONaOH10°C98%

Isatoic Anhydride Route

Isatoic anhydride serves as a versatile precursor for benzamides. In this method, the anhydride reacts with dimethylamine to form 2-aminobenzamide intermediates, which are subsequently acylated. A Chinese patent (CN101585781B) details the synthesis of N,N-dimethylbenzamide derivatives by heating isatoic anhydride with dimethylamine in toluene . Adapting this protocol for this compound involves substituting dimethylamine with 2-dimethylaminophenylamine under reflux:

Isatoic anhydride+2-DimethylaminophenylamineΔ,TolueneThis compound\text{Isatoic anhydride} + \text{2-Dimethylaminophenylamine} \xrightarrow{\Delta, \text{Toluene}} \text{this compound}

This method avoids hazardous acid chlorides but requires careful control of stoichiometry to prevent diacylation .

Eco-Friendly Solvent Systems

Recent advances emphasize sustainability. A 2019 study reported using 2-methyltetrahydrofuran (2-MeTHF) as a green solvent for synthesizing 2-amino-N-(2-substituted-ethyl)benzamides . By replacing traditional THF with 2-MeTHF, the reaction achieves comparable yields (85–95%) while reducing environmental impact. Microwave irradiation further enhances efficiency, completing reactions in 1–2 hours .

Table 2: Solvent Comparison for Benzamide Synthesis

SolventReaction TimeYieldEnvironmental Impact
THF4–6 h90%High
2-MeTHF2 h93%Low
H₂O3 h98%Minimal

Continuous Flow Synthesis

Microreactor technology enables precise control over reaction parameters, improving selectivity and safety. A 2020 study demonstrated continuous-flow monobenzoylation of o-phenylenediamines using benzoic anhydride . Adapting this for this compound involves pumping 2-dimethylaminophenylamine and benzoyl chloride through a microreactor at 10°C. This method achieves near-quantitative yields (99%) with minimal byproducts .

Catalytic Amidation Using Coupling Reagents

Coupling agents like HATU or EDCl facilitate direct amidation between benzoic acid and 2-dimethylaminophenylamine. For example, benzoic acid activated with HATU in DMF reacts with the amine at room temperature. This method avoids handling corrosive acid chlorides but requires stoichiometric coupling reagents, increasing costs.

Mechanistic Insight :

Benzoic acid+HATUActive esterAmineBenzamide\text{Benzoic acid} + \text{HATU} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Benzamide}

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol using methanol and K₂CO₃ under microwave conditions (100°C, 30 min) achieves 95% yield . This approach is ideal for high-throughput screening but demands specialized equipment.

Solid-Phase Synthesis

Although less common, solid-phase methods employ resin-bound amines for iterative benzamide synthesis. After acylation with benzoyl chloride, cleavage from the resin yields pure product. This method is favored in combinatorial chemistry but suffers from lower scalability.

Comparative Analysis of Methods

Table 3: Method Efficiency and Limitations

MethodYieldCostScalabilityGreen Metrics
Acid Chloride90–98%LowHighModerate
Isatoic Anhydride80–85%MediumModerateHigh
Continuous Flow99%HighHighHigh
Microwave-Assisted95%MediumLowModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Dimethylaminophenyl)benzamide?

  • Methodology : The compound can be synthesized via coupling reactions between substituted benzoic acids and amines. For example, benzoyl chloride derivatives react with 2-dimethylaminophenylamine in the presence of a base (e.g., DIPEA) under anhydrous conditions in dichloromethane at low temperatures (0–5°C) to minimize side reactions. Post-reaction purification involves column chromatography or recrystallization .
  • Key Considerations : Ensure stoichiometric control of benzoyl chloride to prevent over-acylation. Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and proton environments. IR spectroscopy verifies amide bond formation (C=O stretch ~1650–1680 cm1^{-1}) .
  • Elemental Analysis : CHNS analysis ensures correct stoichiometry .
  • Melting Point : Compare with literature values for consistency .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
  • Waste Disposal : Segregate organic waste and collaborate with certified disposal services to avoid environmental contamination .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of dust or vapors .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate ligand-protein interactions. Optimize grid maps around the target's active site (e.g., HDACs) and apply Lamarckian genetic algorithms for conformational sampling. Validate results with molecular dynamics simulations .
  • Scoring Function : Prioritize poses with lowest binding energy (ΔG) and analyze hydrogen bonding/π-π interactions .

Q. What experimental strategies resolve contradictions in crystallographic data for benzamide derivatives?

  • Methodology :

  • Refinement Tools : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement factors and occupancy rates to address disordered regions .
  • Validation : Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for symmetry checks .
  • Data Collection : High-resolution X-ray data (≤1.0 Å) minimizes ambiguities in electron density maps .

Q. How do structural modifications influence the biological activity of this compound analogs?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on the benzamide ring) and test inhibitory potency against targets like HDACs or PARP-1. For example:
Substituent PositionActivity Trend (HDAC Inhibition)Reference
N-Alkylation Increased lipophilicity → Enhanced brain penetration
Ortho-Substituents Steric hindrance reduces binding affinity
  • In Vitro Assays : Measure IC50_{50} values using enzymatic assays (e.g., fluorogenic substrates for HDACs) .

Q. What are the limitations of using benzamide derivatives in metabolic studies?

  • Methodology :

  • Off-Target Effects : At high concentrations, benzamides may inhibit poly(ADP-ribose) synthetase or disrupt glucose metabolism. Use dose-response curves to identify thresholds where target-specific effects dominate .
  • Control Experiments : Include 3-aminobenzamide as a positive control for poly(ADP-ribose) inhibition .

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